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Piroctone

Cat. No.: B1210729
CAS No.: 50650-76-5
M. Wt: 237.34 g/mol
InChI Key: OIQJEQLSYJSNDS-UHFFFAOYSA-N
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Description

Historical Context of Piroctone Discovery and Initial Characterization

This compound is the parent compound of this compound olamine, an ethanolamine (B43304) salt derived from the hydroxamic acid derivative, this compound. This compound olamine was first synthesized in 1979 by Schwarzkopf-Henkel in Germany. typology.comwikipedia.orgebi.ac.uk Its initial development was focused on addressing the issue of seborrheic dermatitis, commonly known as dandruff. atamankimya.comatamanchemicals.com Early research and safety studies on this compound olamine were conducted by Hoechst AG. atamankimya.com The compound was submitted for approval to regulatory bodies like the European Union and the United States FDA in the 1980s. atamankimya.com

Initial characterization efforts focused on determining its physical and chemical properties. This compound olamine, in its raw form, appears as a white or slightly yellow crystalline powder. atamankimya.comatamanchemicals.comspecialchem.com Studies have characterized its melting point, boiling point, density, and solubility. For instance, the melting point of this compound olamine has been determined to be in the range of 133 - 136 °C. europa.eu It is slightly soluble in both water and oil, but freely soluble in 10% ethanol (B145695) in water and in solutions containing surfactants in water or 1-10% ethanol. typology.comatamankimya.comspecialchem.com Its solubility in water is influenced by pH, being slightly higher in neutral or weak basic solutions compared to acidic ones. atamankimya.com The compound's estimated log Pow is 1.05, suggesting it is considered hydrophilic. europa.eu

Evolution of this compound's Academic Significance in Antimicrobial Chemistry

This compound's academic significance primarily stems from the antimicrobial properties exhibited by its derivative, this compound olamine. Research has established its broad-spectrum activity against various microorganisms, including fungi, yeasts, molds, and both Gram-positive and Gram-negative bacteria. typology.comatamankimya.comzsmu.edu.uanih.gov

A key area of research has been its efficacy against Malassezia species, particularly Malassezia furfur (also known as Pityrosporum ovale), a fungus strongly associated with dandruff and seborrheic dermatitis. typology.comatamanchemicals.comsofw.comgoogle.comsci-hub.se Studies have demonstrated that this compound olamine can significantly reduce the proliferation of Malassezia. typology.com

The mechanism of action of this compound olamine involves penetrating the fungal cell membrane and forming complexes with iron ions. typology.comnih.govsci-hub.semedchemexpress.com This complex formation is thought to inhibit energy metabolism within the mitochondria of fungal cells. typology.comnih.govsci-hub.semedchemexpress.com This mechanism is structurally similar to other compounds containing a substituted pyridine (B92270) (pyridinone) group, such as ciclopirox (B875) and pyrithione (B72027), which also inhibit ergosterol (B1671047) synthesis, a vital component of fungal cell walls. wikipedia.orgmedchemexpress.com

Academic research has also explored this compound olamine's activity beyond fungal infections. It has shown antibacterial effects against certain cariogenic bacteria like Streptococcus mutans and Actinomyces viscosus, although its effect alone was less pronounced compared to when combined with iron oxide magnetic nanoparticles. nih.govresearchgate.net Studies have also investigated its potential in treating intra-abdominal candidiasis in experimental models. nih.govmedchemexpress.com

The academic significance of this compound and its derivatives continues to evolve as researchers investigate its potential in various applications, including its role as a preservative in cosmetic products due to its ability to inhibit microbial development. atamanchemicals.comspecialchem.com

This compound Naming Conventions and Chemical Relationship to Derived Forms

The compound "this compound" refers to the cyclic hydroxamic acid with the chemical name 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2-one. nih.govnih.gov Its molecular formula is C₁₄H₂₃NO₂. nih.govncats.io

The most well-known derived form is this compound olamine, which is the ethanolamine salt of this compound. typology.comwikipedia.orgebi.ac.ukatamankimya.comatamanchemicals.comspecialchem.comgoogle.comsci-hub.se This salt is also known by several other names, including Octopirox and this compound ethanolamine. typology.comebi.ac.ukatamankimya.comatamanchemicals.comzsmu.edu.uanih.gov The chemical formula for this compound olamine is C₁₆H₃₀N₂O₃. medchemexpress.comnih.gov It is a 1:1 compound of 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2(1H)-one and 2-aminoethanol (ethanolamine). europa.eunih.gov

The relationship between this compound and this compound olamine is that this compound serves as the active moiety of this compound olamine. nih.govncats.io this compound olamine is formed by the reaction of this compound with ethanolamine. This salt form provides certain physical and chemical properties that are advantageous for its use in various formulations, such as improved solubility in certain solvents compared to the free acid. typology.comatamankimya.comspecialchem.comnih.gov

The naming conventions reflect this chemical relationship, with "this compound" referring to the base acid structure and "this compound olamine" specifically denoting the ethanolamine salt. The alternative name "this compound ethanolamine" further emphasizes the components of the salt.

Here is a table summarizing the key compounds and their PubChem CIDs:

Compound NamePubChem CIDChemical Formula
This compound50259C₁₄H₂₃NO₂
This compound Olamine50258C₁₆H₃₀N₂O₃
Ethanolamine700C₂H₇NO

Research findings have characterized the minimum inhibitory concentrations (MICs) of this compound olamine against various microorganisms. For example, studies have shown low MICs for Candida strains, ranging from 0.125 to 0.5 μg/mL. medchemexpress.com Against Streptococcus mutans and Actinomyces viscosus, this compound showed higher MIC values of 53.33 and 64 μg/ml, respectively, compared to this compound olamine nanoparticles. nih.govresearchgate.net

The stability of this compound olamine in different solvents has also been investigated. Studies indicate stability in ethanol and propylene (B89431) glycol, while a notable decrease in concentration was observed in phosphate-buffered saline (PBS) and deionized water over time at 32°C. nih.gov

Here is a table showing some solubility data for this compound olamine:

SolventSolubility (mg/mL)
Methanol (B129727)278.4
Propylene Glycol248.8
Dimethyl isosorbide9.9
Labrafac™3.6
Isostearyl isostearate0.5

These detailed research findings contribute to the understanding of this compound and its derivatives' behavior and efficacy in various chemical and biological contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23NO2 B1210729 Piroctone CAS No. 50650-76-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50650-76-5

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2-one

InChI

InChI=1S/C14H23NO2/c1-10-6-12(15(17)13(16)8-10)7-11(2)9-14(3,4)5/h6,8,11,17H,7,9H2,1-5H3

InChI Key

OIQJEQLSYJSNDS-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O

Canonical SMILES

CC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O

melting_point

108.0 °C

Other CAS No.

50650-76-5

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Piroctone

Elucidation of Diverse Synthetic Routes for Piroctone Production

The synthesis of this compound olamine involves a multi-step chemical process. Several synthetic routes have been reported, generally converging on the formation of the this compound free acid, followed by salt formation with ethanolamine (B43304) chemicalbook.comwikipedia.orgchemicalbook.com.

Identification of Key Precursors and Reaction Pathways

A common synthetic pathway for this compound olamine involves the use of 3,5-trimethyl hexanoyl chloride and methyl isovalerate as initial raw materials google.comevitachem.com. This route typically proceeds through a Friedel-Crafts acylation reaction, catalyzed by aluminum trichloride, to yield an intermediate product, 3,7,9-tetramethyl-2-decene-5-keto acid methyl ester google.com. This intermediate then undergoes a cyclization reaction to form 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone google.comevitachem.com.

Another key step involves the reaction of the pyrone intermediate with hydroxylamine (B1172632) hydrochloride through a hydroxylamine amination to synthesize 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone, which is the this compound free acid google.comevitachem.com. Finally, this pyridone derivative is reacted with ethanolamine to form the this compound olamine salt evitachem.com.

Other reported synthetic routes may involve different starting materials and intermediates. One method describes the reaction of 2-amino-4-nitrophenol (B125904) with chloroacetamide, followed by reaction with 2-aminoethanol titanos.com. Another route utilizes 2-amino-4-nitrophenol with chloroacetic acid, undergoing a series of steps including reaction with phosphorus oxychloride, ammonia, and potassium hydroxide (B78521) titanos.com. Some methods involve the reaction of 2-amino-4-nitrophenol with chloroacetyl chloride titanos.com. A continuous synthesis method for this compound has also been reported, utilizing potassium tert-butoxide as a catalyst and alkali, and isopropanol (B130326) as a solvent, with reactions conducted in a microreactor at elevated temperatures and pressures lookchem.com.

Key precursors identified in these routes include:

3,5-trimethyl hexanoyl chloride google.comevitachem.com

Methyl isovalerate google.comevitachem.com

4-methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one (pyrone intermediate) chemicalbook.comchemicalbook.comevitachem.com

Hydroxylamine hydrochloride google.com

Ethanolamine chemicalbook.comchemicalbook.comevitachem.comlookchem.com

2-amino-4-nitrophenol titanos.com

Chloroacetamide titanos.com

Chloroacetic acid titanos.com

Chloroacetyl chloride titanos.com

The general reaction pathway often involves acylation, cyclization to form a pyrone ring, conversion to a hydroxypyridone (this compound), and finally salt formation with ethanolamine chemicalbook.comgoogle.comevitachem.com.

Process Optimization Strategies in this compound Synthesis Research

Research into optimizing this compound synthesis focuses on improving yield, purity, and efficiency, as well as reducing environmental impact. Strategies include optimizing reaction conditions such as temperature, time, and the molar ratios of reactants google.com. For instance, adjusting the reaction temperature in the hydroxylamination step can increase the reaction speed and potentially the product yield google.com. However, increasing the amount of ethanolamine beyond a certain point can decrease the product yield due to solubility limitations google.com.

The use of inexpensive inorganic bases like sodium carbonate or sodium bicarbonate can replace more expensive organic bases, contributing to reduced costs and reaction times in industrial production methods . Solvent recovery and reuse are also important aspects of process optimization, as demonstrated in some manufacturing processes where solvents are recovered through distillation and recycled environmentclearance.nic.in. Purification techniques such as crystallization, filtration, and chromatography are employed to obtain high-purity this compound olamine suitable for various applications tiiips.com. Continuous synthesis methods utilizing microreactors are being explored to improve efficiency lookchem.com.

Data on optimized reaction conditions can vary depending on the specific synthetic route and desired outcome. However, research findings suggest that careful control of parameters like temperature and reactant ratios are crucial for maximizing yield and purity google.com.

Design and Synthesis of this compound Analogues and Derivatives

The core structure of this compound, a hydroxypyridone derivative, serves as a scaffold for the design and synthesis of analogues and derivatives with potentially modified or enhanced biological activities wikipedia.orgmdpi.com.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of this compound affect its biological activity wikipedia.orgashp.orgramauniversity.ac.in. Research on the SAR of 1-hydroxypyridin-2-one derivatives, the class of compounds to which this compound belongs, indicates that the core hydroxypyridone structure is crucial for their biological activity mdpi.com.

SAR studies often involve synthesizing a series of compounds with systematic structural variations and evaluating their biological activity. This allows researchers to identify key functional groups and structural features responsible for the desired effect wikipedia.orgashp.orgramauniversity.ac.in. Although direct comparative data on a large panel of this compound analogues is not present, the structural similarity of this compound to other hydroxypyridone antifungals like ciclopirox (B875) suggests that similar SAR principles may apply within this class wikipedia.orgmdpi.com.

Development of Novel this compound Derivatives for Targeted Biological Activity

The development of novel this compound derivatives is driven by the potential to create compounds with improved efficacy, broader spectrum of activity, or targeted action against specific microorganisms or biological pathways. Chemical derivatization involves modifying the existing functional groups on the this compound structure or introducing new ones nih.gov.

One example of a derivative is the this compound free acid itself, from which the olamine salt is formed chemicalbook.comwikipedia.org. The salt form enhances solubility and stability in formulations tiiips.commdpi.com. Research has also explored the formation of metal complexes of this compound, which can influence its properties, such as solubility and stability in personal care compositions google.com. For instance, surfactant-insoluble metal this compound complexes can be prepared by reacting this compound olamine with a metal salt google.com.

While specific examples of novel this compound derivatives designed for highly targeted biological activity are not extensively detailed, the principle involves rational design based on SAR studies and the known mechanism of action of this compound, which involves iron chelation and disruption of fungal energy metabolism chemsrc.com. By modifying the structure, researchers may aim to alter the iron-chelating properties, improve membrane penetration, or enhance interaction with specific fungal enzymes chemsrc.com. The synthesis of such derivatives would typically involve standard organic chemistry reactions to introduce or modify substituents on the hydroxypyridone ring or the trimethylpentyl side chain.

The development of novel derivatives is an ongoing process in medicinal chemistry, aiming to build upon the established efficacy of parent compounds like this compound to address specific therapeutic needs or improve formulation properties.

Elucidation of Biological Mechanisms of Action of Piroctone

Cellular and Subcellular Mechanisms of Antimicrobial Action

Piroctone Olamine's antifungal and antibacterial activities are a result of its ability to interfere with fundamental cellular structures and processes essential for microbial survival.

This compound Olamine has the capacity to penetrate the cell wall of fungi natuactive.comtypology.com. Following penetration, it interacts with the cell membrane, leading to a disruption of its integrity nbinno.com. This interference with membrane function is a critical step that contributes to cell death and is considered to be a more rapid mechanism of action compared to agents that act solely on the surface natuactive.com. The chemical structure of this compound Olamine facilitates these interactions, ultimately leading to the demise of the microbial cell nbinno.com.

A significant aspect of this compound's antifungal activity is its ability to inhibit the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells atamanchemicals.comwikipedia.orgpatsnap.com. This compound Olamine, which is structurally similar to other hydroxypyridone antifungals like Ciclopirox (B875), contains a substituted pyridine (B92270) group that is key to this inhibitory action wikipedia.orgnih.gov. By targeting the ergosterol synthesis pathway, this compound compromises the structural integrity and fluidity of the fungal cell membrane, leading to cell death patsnap.com. While the precise enzymatic target within the pathway is not as extensively characterized as for azole antifungals, its impact on ergosterol levels is a well-documented facet of its mechanism nih.gov.

A primary mechanism of this compound Olamine's action is the disruption of crucial metabolic processes within the microbial cell, particularly those related to energy metabolism and respiration natuactive.comatamanchemicals.com. It is understood that this compound can form complexes with metal ions, most notably iron (Fe2+ and Fe3+) nih.govresearchgate.net. This chelation of iron disrupts key mitochondrial processes, as iron is an essential cofactor for many enzymes involved in the electron transport chain and cellular respiration natuactive.com. By sequestering iron, this compound Olamine effectively inhibits energy metabolism and oxygen uptake in the mitochondria of pathogenic fungi, leading to a fungicidal effect atamanchemicals.comnih.govmedchemexpress.com. This disruption of ATP synthesis is a key factor in its broad-spectrum antimicrobial efficacy .

Key Metabolic Processes Disrupted by this compound Olamine

Metabolic ProcessMechanism of DisruptionConsequence for the Microbe
Mitochondrial RespirationChelation of iron ions (Fe2+/Fe3+) essential for electron transport chain enzymes.Inhibition of cellular respiration and ATP synthesis.
Energy MetabolismFormation of complexes with metal ions, interfering with key mitochondrial functions.Depletion of cellular energy reserves, leading to cell death.
Oxygen UptakeDisruption of mitochondrial processes that are dependent on oxygen.Impaired aerobic metabolism.

Research has indicated that this compound Olamine may induce apoptosis, or programmed cell death. Studies have demonstrated its pro-apoptotic effects in various cancer cell lines, including myeloma, lymphoma, and glioma cells researchgate.netresearchgate.net. The induction of apoptosis in these contexts often involves the disruption of mitochondrial function, a mechanism that overlaps with its antifungal action researchgate.net. While the direct induction of apoptosis in fungal cells by this compound Olamine is an area requiring more specific investigation, it is known that various antifungal agents can trigger apoptosis-like cell death in fungi researchgate.net. This process in fungi can be initiated by cellular stressors, including the disruption of essential metabolic pathways, which aligns with the known mechanisms of this compound Olamine researchgate.net.

Molecular Targets and Binding Interactions of this compound

The molecular interactions of this compound with microbial components are central to its biological activity. Molecular docking and dynamics simulations have been employed to investigate the stable interactions between this compound and various proteins, suggesting a broader pharmacological relevance beyond its primary antifungal use researchgate.net. These computational studies help to elucidate the binding affinities and potential molecular targets of the compound. The primary molecular interactions identified are related to its ability to chelate iron, thereby inhibiting iron-dependent enzymes that are crucial for microbial survival typology.com. While specific enzyme-binding interactions are not as exhaustively detailed as for some other antifungal agents, the collective evidence points to a mechanism that disrupts multiple, vital cellular functions through these molecular engagements.

Potential Molecular Targets and Interactions of this compound

Potential Molecular TargetNature of InteractionFunctional Consequence
Iron-dependent enzymesChelation of iron (Fe2+/Fe3+)Inhibition of enzymatic activity, disruption of metabolic pathways.
Components of the ergosterol biosynthesis pathwayInhibition of synthesisDisruption of fungal cell membrane integrity.
Mitochondrial proteinsDisruption of electron transport chainInhibition of cellular respiration and energy production.

Identification and Characterization of Specific Target Enzymes

This compound's antifungal activity is partly attributed to its ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. wikipedia.org Structurally similar to other antifungal agents like ciclopirox and pyrithione (B72027), this compound contains a substituted pyridine (pyridinone) group that interferes with this critical pathway. wikipedia.org The disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to increased permeability and eventual cell death. atamanchemicals.commusechem.com

Beyond ergosterol synthesis, this compound's mechanism involves the disruption of key enzymatic processes essential for microbial survival. musechem.com The fungus Malassezia, implicated in scalp conditions like dandruff, produces enzymes such as lipases and peroxidases that break down sebum into irritating free fatty acids. typology.com this compound's activity helps to mitigate this by reducing the proliferation of the fungus, thereby lowering the concentration of these inflammatory enzymes. typology.com Furthermore, it interferes with membrane transport processes and energy metabolism within the fungal cell's mitochondria, pointing to a broader inhibition of metabolic enzymes. natuactive.commobelbiochem.comnih.gov

Chelation of Metal Ions and its Role in Biological Activity

A primary and well-documented mechanism of this compound is its function as a potent chelating agent. mobelbiochem.com The this compound molecule has a high affinity for trivalent metal cations, particularly ferric iron (Fe³⁺), but also ferrous iron (Fe²⁺) and aluminum (Al³⁺). typology.commobelbiochem.comnih.gov By forming stable molecular complexes with these ions, this compound effectively sequesters them, making them unavailable for crucial fungal metabolic processes. atamanchemicals.comtypology.com

This iron chelation is critical to this compound's antifungal effect because iron is an essential cofactor for many enzymes, particularly those involved in the mitochondrial electron transport chain. typology.comnatuactive.com By depriving the fungal cells of iron, this compound disrupts mitochondrial energy metabolism and inhibits oxygen uptake, ultimately compromising the microorganism's ability to survive and proliferate. atamanchemicals.comtypology.comnatuactive.com The functional activity of this compound as a chelator resides in the this compound fragment of the molecule. asm.org An aqueous solution of this compound can degrade in the presence of cupric and ferric ions, further highlighting its interaction with these metals. mcbiotec.com

Table 1: Metal Ion Chelation by this compound and Associated Biological Consequences
Metal IonBiological Consequence of ChelationReference
Ferric Iron (Fe³⁺)Inhibition of essential fungal enzymes; Disruption of mitochondrial energy metabolism. typology.commobelbiochem.com
Ferrous Iron (Fe²⁺)Formation of complexes that inhibit energy metabolism in fungal mitochondria. typology.comnih.gov
Aluminum (Al³⁺)Deprivation of essential nutrients for fungal enzymes, leading to growth inhibition. mobelbiochem.com

Receptor-Ligand Dynamics and Binding Affinity Studies

The direct interaction of this compound with specific cellular receptors is an area of ongoing investigation. While extensive experimental data from traditional radioligand binding assays defining specific receptor affinities (Kd) and densities (Bmax) for this compound are not widely published, computational studies have begun to explore its potential interactions. perceptive.com

Molecular docking and dynamics simulations have been employed to predict the binding of this compound to protein targets. researchgate.net One such study investigated its interaction with the adenosine (B11128) A1 receptor, revealing stable this compound-protein interactions. researchgate.net This suggests a potential pharmacological relevance beyond its established antifungal activity, though these computational findings require experimental validation. researchgate.net Receptor-ligand binding assays, which are crucial for quantifying such interactions, can be performed using various technologies, including those based on fluorescence or surface plasmon resonance, to determine binding kinetics without the need for radioactive labeling. nih.govlabome.com

This compound's Influence on Microbial Gene Expression and Proteomics

Recent advancements in genomic and proteomic analysis have provided deeper insights into how this compound affects microorganisms at the molecular level. These studies reveal significant alterations in gene expression and protein profiles following exposure to the compound.

Transcriptomic Analysis of this compound-Treated Microorganisms

Transcriptomic analysis, specifically through shotgun metagenomics, has been used to characterize the functional impact of this compound on the scalp microbiome. A 2024 study investigating the effects of a this compound olamine-containing shampoo on individuals with dandruff revealed significant changes in the genetic expression of the scalp's microbial community. nih.govresearchgate.net

The treatment led to a marked reduction in the abundance of genes associated with oxidative stress. nih.govresearchgate.net Furthermore, a significant decrease was observed in the expression of genes encoding for key microbial enzymes, including proteases, ureases, and lipases. nih.govresearchgate.net These enzymatic pathways are linked to the inflammatory processes and scalp irritation characteristic of dandruff. The observed downregulation of these genes correlated positively with clinical improvements in scalp health, suggesting that this compound's efficacy is mediated in part by altering the functional genetic output of the resident microbial populations. nih.gov

Table 2: Summary of Transcriptomic Changes in Scalp Microbiome After this compound Olamine Treatment
Gene CategoryObserved ChangeAssociated Clinical OutcomeReference
Oxidative Stress-Associated GenesReduced AbundanceReduction of oxidative stress, promotion of better scalp health. nih.govresearchgate.net
Protease GenesDecreased AbundancePositive correlation with improvement in dandruff severity. nih.govresearchgate.net
Urease GenesDecreased AbundancePositive correlation with improvement in dandruff severity. nih.govresearchgate.net
Lipase (B570770) GenesDecreased AbundancePositive correlation with improvement in dandruff severity. nih.govresearchgate.net

Proteomic Profiling in Response to this compound Exposure

Proteomic analysis, which involves the large-scale study of proteins, offers a direct view of the functional molecules within a cell. nih.gov While direct proteomic studies detailing the global protein expression changes in specific microorganisms in response to this compound are emerging, the transcriptomic data provides a strong basis for inference. The observed downregulation of genes for proteases, ureases, and lipases would logically result in a decreased synthesis of these respective proteins. nih.govresearchgate.net

The inhibition of fungal growth by this compound would be expected to downregulate the expression of proteins involved in energy metabolism, melanin (B1238610) biosynthesis, and cell wall maintenance, a mechanism observed with other antifungal agents. mdpi.com Proteomic methods, such as mass spectrometry-based approaches, can identify and quantify these changes, providing a detailed understanding of the cellular response to this compound. mdpi.com Such analyses could confirm the downstream effects of iron chelation on iron-dependent enzymes and the impact on mitochondrial function at the protein level, further elucidating the compound's comprehensive mechanism of action. natuactive.commdpi.com

Spectrum of Antimicrobial Efficacy of Piroctone in Research Settings

Antifungal Spectrum and Potency of Piroctone

This compound olamine exhibits potent antifungal activity against both yeasts and filamentous fungi, making it a subject of considerable research. typology.comnih.gov

This compound's efficacy is most prominently documented against yeasts of the Malassezia genus, which are lipid-dependent fungi associated with scalp conditions like dandruff and seborrheic dermatitis. helseffekt.comgoogle.com Research has established its specific action against Malassezia furfur (historically known as Pityrosporum ovale), the primary yeast implicated in dandruff. typology.comsoap-formula.ruhelseffekt.com In one study, the minimum inhibitory concentration (MIC) of this compound olamine against M. furfur was determined to be 16 ppm. helseffekt.com

The compound has also shown activity against other clinically relevant yeasts. In vitro susceptibility testing against various clinical isolates of Candida species demonstrated that all tested strains had low minimum inhibitory concentrations to this compound olamine, with MICs ranging from 0.125 to 0.5 μg/mL. nih.govmedchemexpress.com Studies have also evaluated formulations containing this compound olamine, often in combination with other agents like climbazole, against other Malassezia species. For instance, a cream containing both this compound olamine and climbazole showed inhibitory activity against Malassezia restricta, M. globosa, M. sympodialis, and M. slooffiae. nih.gov

Minimum Inhibitory Concentration (MIC) of this compound Olamine Against Yeast Species
Yeast SpeciesReported MIC ValueSource
Malassezia furfur16 ppm helseffekt.com
Candida spp. (clinical isolates)0.125 - 0.5 µg/mL nih.govmedchemexpress.com

This compound olamine's antifungal spectrum extends to filamentous fungi, including various molds and dermatophytes. nih.gov In vitro studies have confirmed its effectiveness against fungi responsible for nail infections (onychomycosis). nih.gov Research using a broth dilution susceptibility method determined the MIC of this compound olamine to be between 0.0003% and 0.006% for pathogens such as Trichophyton rubrum and Scopulariopsis brevicaulis. nih.gov The compound is also known to be effective in vitro against other pathogenic molds like Aspergillus fumigatus. nih.gov

Minimum Inhibitory Concentration (MIC) of this compound Olamine Against Filamentous Fungi
Fungal SpeciesReported MIC ValueSource
Trichophyton rubrum0.0003% - 0.006% nih.gov
Scopulariopsis brevicaulis0.0003% - 0.006% nih.gov
Aspergillus fumigatusActivity reported, specific MIC not detailed in source nih.gov

The mechanism of this compound's antifungal action is complex but is understood to center on its ability to chelate metal ions, particularly iron. nih.govnatuactive.com The this compound molecule can penetrate the fungal cell membrane and form complexes with ferric (Fe³⁺) and ferrous (Fe²⁺) ions. nih.gov This process disrupts essential, iron-dependent enzymatic processes within the fungal mitochondria, thereby inhibiting energy metabolism and the respiratory chain, ultimately leading to fungal cell death. atamankimya.comnih.govmedchemexpress.comnatuactive.com This mode of action, which targets a fundamental metabolic pathway, is distinct from that of azole antifungals and may explain the lack of documented microbial resistance to this compound olamine. atamankimya.com Differential susceptibility among various fungal species may be related to differences in cell membrane permeability, metabolic reliance on iron, or the efficiency of their iron uptake mechanisms.

Antibacterial Spectrum and Efficacy of this compound

In addition to its potent antifungal properties, this compound olamine possesses a broad spectrum of antibacterial activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. typology.comatamankimya.comnih.gov

Research has identified this compound olamine's effectiveness against several Gram-positive bacteria. nih.gov The spectrum of activity includes species such as Staphylococcus aureus, Micrococcus luteus, Streptococcus pyogenes, and Bacillus subtilis. nbflanes.com A study investigating its effect on cariogenic (cavity-causing) bacteria reported specific MIC values. For the Gram-positive species Streptococcus mutans, the MIC was 53.33 μg/ml, and for Actinomyces viscosus, it was 64 μg/ml. nih.gov

Antibacterial Efficacy of this compound Olamine Against Gram-Positive Bacteria
Bacterial SpeciesReported MIC ValueSource
Streptococcus mutans53.33 µg/mL nih.gov
Actinomyces viscosus64 µg/mL nih.gov
Staphylococcus aureusActivity reported, specific MIC not detailed in source nbflanes.com
Micrococcus luteusActivity reported, specific MIC not detailed in source nbflanes.com
Streptococcus pyogenesActivity reported, specific MIC not detailed in source nbflanes.com
Bacillus subtilisActivity reported, specific MIC not detailed in source nbflanes.com

This compound olamine has also been shown to inhibit the growth of various Gram-negative bacterial strains. atamankimya.comnih.gov The documented spectrum includes a range of pathogenic bacteria such as Escherichia coli, Pseudomonas aeruginosa, Salmonella species, Proteus species, Klebsiella species, Enterobacter species, Shigella flexneri, Haemophilus influenzae, Corynebacterium species, and Pasteurella multocida. nbflanes.com While its broad-spectrum activity is established, specific MIC values for many of these Gram-negative species are not as extensively detailed in available research compared to its antifungal and Gram-positive antibacterial efficacy. nih.govnbflanes.com

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents

In research settings, this compound olamine has been evaluated in combination with other antimicrobial agents to assess potential synergistic or enhanced effects, particularly in anti-dandruff formulations.

One area of investigation involves its combination with other antifungal agents. A study compared the efficacy of a shampoo containing 0.5% this compound olamine and 0.45% climbazole with a shampoo containing 1% zinc pyrithione (B72027). The results indicated that the antifungal effectiveness of the this compound olamine and climbazole combination was comparable to that of the zinc pyrithione formulation nih.gov. Another study noted that the combination of this compound olamine and salicylic acid was slightly more effective than zinc pyrithione alone in reducing the severity and area of scalp scaling typology.comtypology.com.

The potential for synergistic interactions has also been explored in patent literature. An in vitro Fractional Inhibitory Concentration (ΣFIC) assay was used to test the interaction between this compound olamine (Octopirox®) and febrifugine against Malassezia furfur. The results of this assay indicated a synergistic effect between the two compounds google.com. Conversely, when the same assay was conducted to evaluate the interaction between this compound olamine and zinc pyrithione, the data did not demonstrate a synergistic effect, suggesting that such interactions are not universal across all antimicrobial combinations google.com.

Table 1: Interactions of this compound Olamine with Other Antimicrobial Agents

Combined AgentTarget Organism/ConditionObserved Interaction in Research StudiesReference
ClimbazoleDandruffComparable efficacy to 1% zinc pyrithione shampoo. nih.gov
Salicylic AcidDandruff (Scaling)Slightly more effective at reducing scaling severity than zinc pyrithione alone. typology.comtypology.com
FebrifugineMalassezia furfurSynergistic effect observed in an in vitro ΣFIC assay. google.com
Zinc PyrithioneMalassezia furfurNo synergistic activity observed in an in vitro ΣFIC assay. google.com

Other Documented Biological Activities of this compound in Research Models

Beyond its well-established antimicrobial properties, research has identified several other biological activities of this compound olamine in various study models.

Anti-Hair Loss and Hair Growth Promotion Clinical research has investigated the effects of this compound olamine on hair loss and growth parameters. In a six-month study involving men with hereditary hair loss, a shampoo with 1% this compound olamine was compared to one with 1% ketoconazole hairgivers.com. The results showed that this compound olamine significantly reduced the severity of hair loss by 16.5% and increased the percentage of hairs in the anagen (growth) phase by 7.9% hairgivers.com. Furthermore, it led to a 7.7% increase in hair diameter hairgivers.com. These findings suggest a positive influence on hair retention and growth.

Table 2: Effect of this compound Olamine vs. Ketoconazole on Hair Parameters

ParameterThis compound Olamine (1%)Ketoconazole (1%)Reference
Reduction in Hair Loss Severity-16.5%-17.3% hairgivers.com
Increase in Anagen Phase Hairs+7.9%+4.9% hairgivers.com
Increase in Hair Diameter+7.7%+5.4% hairgivers.com

Antioxidant and Scalp Health Activities this compound olamine has demonstrated antioxidant properties in clinical studies. An 8-week, double-blind, placebo-controlled study showed that scalp application of this compound olamine significantly reduced hair shedding nih.gov. This effect was linked to a significant decrease in oxidative stress on the hair and scalp. The study concluded that the hair retention effect was likely achieved by preventing oxidative damage to the scalp nih.gov. Functional genomics analysis from another study revealed that treatment with a this compound olamine shampoo reduced the abundance of genes associated with oxidative stress on the scalp researchgate.net.

Anti-Inflammatory and Sebum Regulation this compound olamine is recognized for having anti-inflammatory properties typology.com. This action is considered beneficial in controlling skin and scalp conditions where inflammation is a contributing factor nbflanes.com. Additionally, some studies have noted its ability to help regulate sebum production, making it a useful ingredient for individuals with oily scalps typology.com.

Potential Anti-Cancer Activity Preliminary research has suggested that this compound olamine may have applications beyond dermatology. It has been shown to induce apoptosis (programmed cell death) and was found to have a significant in vivo effect against myeloma in research models, indicating potential for further investigation as an anti-cancer agent drugbank.com.

Hair Conditioning Properties In addition to its therapeutic actions, this compound olamine can provide hair conditioning benefits. A study comparing a shampoo with this compound olamine and climbazole to a zinc pyrithione shampoo found that the this compound olamine formulation significantly reduced the force required for wet hair combing, suggesting better conditioning properties nih.govtypology.com.

Microbial Resistance Mechanisms to Piroctone

Characterization of Resistance Development Pathways in Microorganisms

Microorganisms can employ several pathways to develop resistance to antimicrobial agents. These pathways can involve reducing the intracellular concentration of the compound, modifying the cellular targets that the compound interacts with, or forming protective structures like biofilms.

Role of Efflux Pump Mechanisms in Piroctone Resistance

Efflux pumps are a significant mechanism of antimicrobial resistance in bacteria and fungi. These transmembrane protein systems actively transport antimicrobial compounds out of the microbial cell, thereby reducing their intracellular concentration below inhibitory levels futurelearn.commdpi.commdpi.com. In Gram-negative bacteria, efflux pumps can be complex, involving multiple protein components that span both the inner and outer membranes mdpi.commicrobiologyjournal.org. Overexpression of these efflux pumps can lead to resistance to a wide range of antimicrobial agents, including those structurally dissimilar to each other microbiologyjournal.orglibretexts.org. While general mechanisms of efflux pump-mediated resistance are well-documented for various antimicrobials futurelearn.commdpi.commdpi.com, specific detailed research findings characterizing the role of efflux pumps exclusively in conferring resistance to this compound in relevant microorganisms, such as Malassezia species or bacteria it targets, are less extensively described in the provided search results. However, efflux pumps are a recognized mechanism by which microorganisms can develop reduced susceptibility to antimicrobial compounds mdpi.commdpi.comgoogleapis.com.

Target Modification and Bypass Pathways in Resistant Strains

Another mechanism of resistance involves the modification of the cellular target that an antimicrobial agent binds to or interacts with futurelearn.commdpi.comophrp.org. This alteration can reduce the binding affinity of the compound, rendering it less effective futurelearn.comophrp.org. Microorganisms can also develop bypass pathways, where they utilize alternative metabolic routes to circumvent the inhibited pathway by the antimicrobial agent orientjchem.org. These mechanisms can arise through spontaneous mutations in chromosomal genes or the acquisition of resistance genes via horizontal gene transfer futurelearn.comscholars.direct. While target modification is a known resistance mechanism for various antifungals, such as mutations in the target enzyme lanosterol (B1674476) 14-α-demethylase leading to azole resistance orientjchem.org, specific instances of target modification or bypass pathways directly conferring resistance to this compound are not detailed in the provided information.

Biofilm-Mediated Resistance Mechanisms to this compound

Biofilms are structured communities of microorganisms encased in an extracellular matrix, which provides a protective barrier against environmental stresses, including antimicrobial agents orientjchem.orgnih.govuni-bayreuth.de. Microorganisms within biofilms often exhibit increased resistance to antimicrobial compounds compared to their planktonic (free-floating) counterparts nih.gov. This enhanced resistance can be attributed to several factors, including reduced penetration of the antimicrobial agent into the biofilm matrix, altered growth rates of cells within the biofilm, and the presence of persister cells orientjchem.org. Biofilm formation is a recognized mechanism contributing to resistance to antifungal agents orientjchem.org. Research indicates that mature biofilms can be resistant to various antifungal drugs, often requiring significantly higher concentrations to achieve inhibition compared to planktonic cells nih.gov. Studies have explored the activity of compounds against dermatophyte biofilms, noting that mature biofilms can be resistant to commonly used antifungals nih.gov. While the general principle of biofilm-mediated resistance is established orientjchem.orgnih.govuni-bayreuth.de, specific detailed studies quantifying the level of resistance conferred by biofilms exclusively to this compound were not prominently featured in the search results, although the concept of bacterial protein expression within biofilms contributing to resistance is mentioned google.com.

Investigation of Cross-Resistance Patterns with Other Antimicrobial Agents

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial drugs, often those with similar structures or mechanisms of action libretexts.orguni-bayreuth.deresearchgate.net. This is a significant concern as the use of one antimicrobial agent could inadvertently select for resistance to others libretexts.orgresearchgate.net. Efflux pumps, due to their broad substrate specificity, are a common mechanism leading to cross-resistance mdpi.commicrobiologyjournal.orglibretexts.org. While the concept of cross-resistance with other antimicrobial agents is a relevant area of study uni-bayreuth.deresearchgate.netdovepress.com, specific documented cross-resistance patterns between this compound and other classes of antimicrobial agents were not extensively detailed in the provided search results. However, the potential for cross-resistance between biocides and antibiotics due to shared mechanisms is a recognized phenomenon uni-bayreuth.de.

Research Strategies to Overcome this compound Resistance

Addressing antimicrobial resistance, including potential resistance to this compound, requires ongoing research into strategies to overcome these mechanisms orientjchem.org. Approaches to combat antimicrobial resistance broadly include the development of new antimicrobial agents, the identification of compounds that can inhibit resistance mechanisms (such as efflux pump inhibitors), and the use of combination therapies libretexts.orgophrp.orgharvard.edu. Research into overcoming resistance often involves understanding the specific genetic and molecular basis of the resistance mechanism futurelearn.comresearchgate.net. While the provided information discusses strategies to combat resistance in general, such as targeting bacterial membranes or using efflux pump inhibitors mdpi.commdpi.comophrp.org, specific research strategies focused exclusively on overcoming resistance to this compound were not explicitly detailed. However, the development of formulations that target the underlying causes of conditions where this compound is used, such as reducing Malassezia proliferation in seborrheic dermatitis, can be considered a strategy to enhance treatment efficacy even in the face of potential reduced susceptibility nih.gov.

Advanced Analytical Methodologies for Piroctone Research

Chromatographic Techniques for Piroctone Quantification and Purity Assessment

Chromatographic methods are widely used for separating and analyzing components within a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a powerful technique for the separation and quantification of non-volatile and semi-volatile compounds like this compound. Method development for this compound analysis by HPLC involves optimizing parameters such as the mobile phase composition, stationary phase, flow rate, and detection wavelength to achieve adequate separation, sensitivity, and peak characteristics. farmaciajournal.com Validation of an HPLC method is a critical step to ensure its reliability, accuracy, and precision for the intended application, following guidelines from regulatory bodies such as the ICH. ucl.ac.uknih.gov

A validated HPLC method for this compound Olamine (OPX) analysis has been successfully developed. ucl.ac.uknih.govnih.gov In this method, samples were dissolved in methanol (B129727), and linearity was confirmed over a concentration range of 0.5 to 50 µg/mL. ucl.ac.uknih.gov The method demonstrated linearity with a correlation coefficient (r²) of 0.99. dujps.com The limit of detection (LOD) was determined to be 0.5 μg/mL, and the limit of quantification (LOQ) was 3.58 μg/mL. ucl.ac.ukdujps.com The HPLC method detected only the acidic moiety, this compound, as this compound Olamine dissociates in solution. ucl.ac.uknih.gov

Here is a summary of typical HPLC method validation parameters:

ParameterResult/FindingSource
Linearity Range0.5 - 50 µg/mL ucl.ac.uknih.gov
Correlation Coefficient (r²)0.99 dujps.com
Limit of Detection (LOD)0.5 μg/mL ucl.ac.uk
Limit of Quantification (LOQ)3.58 μg/mL dujps.com
Analyte DetectedThis compound (acidic moiety) ucl.ac.uknih.gov
SolventMethanol ucl.ac.uknih.gov

HPLC-DAD (Diode Array Detector) is specifically mentioned for the measurement of this compound Olamine. analytice.com This detection method allows for the acquisition of UV-Vis spectra across a range of wavelengths, aiding in peak identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile organic compounds. filab.fr While this compound itself has a relatively high molecular weight, GC-MS can be applied for the analysis of this compound or its derivatives if they are sufficiently volatile or can be derivatized to increase volatility. GC-MS is suitable for qualitative screening and quantitative analysis, including the identification of unknown compounds or impurities. mdpi.comnih.gov

GC-MS analysis of this compound has been reported, providing information about its fragmentation pattern. The NIST database includes GC-MS data for this compound, showing major m/z peaks at 30, 139, and 180. nih.gov GC-MS methods are validated to ensure their sensitivity, specificity, accuracy, and precision. mdpi.comnih.gov

Summary of GC-MS data for this compound:

ParameterValueSource
NIST Number63706 nih.gov
LibraryMain library nih.gov
m/z Top Peak30 nih.gov
m/z 2nd Highest139 nih.gov
m/z 3rd Highest180 nih.gov

Spectroscopic Approaches for this compound Characterization

Spectroscopic techniques provide valuable information about the structure and properties of this compound based on its interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Methods

UV-Vis spectrophotometry is a relatively simple and low-cost technique used for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the spectrum. dujps.comresearchgate.net this compound Olamine exhibits a maximum absorbance at 307 ± 1 nm in an ethanol-water solution (1:3, v:v). dujps.comresearchgate.net

A validated UV-Vis spectrophotometric method for the quantification of this compound Olamine in bulk material has been developed. dujps.comresearchgate.net The method showed good linearity in the concentration range of 10-50 µg/mL with an r² value of 0.99. dujps.comresearchgate.net The LOD was calculated as 1.18 μg/ml, and the LOQ was 3.58 μg/ml. dujps.comresearchgate.net The method was validated for linearity, accuracy, precision, range, ruggedness, and robustness. dujps.com

Summary of UV-Vis Spectrophotometric Data:

ParameterValue/FindingSource
Wavelength of Maximum Absorbance307 ± 1 nm dujps.comresearchgate.net
SolventEthanol-water (1:3, v:v) dujps.comresearchgate.net
Linearity Range10 - 50 µg/mL dujps.comresearchgate.net
Correlation Coefficient (r²)0.99 dujps.comresearchgate.net
Limit of Detection (LOD)1.18 μg/mL dujps.comresearchgate.net
Limit of Quantification (LOQ)3.58 μg/mL dujps.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful technique for determining the structure and purity of organic compounds. It provides detailed information about the arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR spectra are utilized in the structural analysis of this compound. nih.gov Analysis of NMR spectra allows for the confirmation of the compound's structure and the identification of any structural impurities. medkoo.com NMR data for this compound, including ¹H and ¹³C spectra, are available in spectroscopic databases. nih.gov

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. MS is used for the identification and purity assessment of this compound. nih.govmedkoo.com The molecular weight of this compound is approximately 237.34 g/mol . nih.gov Mass spectrometry can confirm the molecular weight and provide characteristic fragmentation ions that aid in identification. ucl.ac.uknih.govmedkoo.com MS data for this compound, including GC-MS fragmentation patterns, are available in databases. nih.gov The exact mass of this compound Olamine is reported as 298.2256 Da, with a molecular weight of 298.22. medkoo.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique employed for the identification of organic and polymeric materials and the analysis of their functional groups rtilab.comyoutube.com. This spectroscopic method operates by passing infrared radiation through a sample; specific frequencies of this radiation are absorbed by the molecular bonds within the sample, corresponding to vibrational and rotational energy transitions rtilab.com. The resulting spectrum, which plots absorbance against wavenumber, provides a unique molecular fingerprint that aids in the identification and characterization of the compound rtilab.comyoutube.com.

For this compound olamine, FT-IR spectroscopy can be used to identify the characteristic functional groups present in its structure. These include the pyridinone ring, hydroxyl group, methyl groups, the long alkyl chain, and the ethanolamine (B43304) counterion. Analysis of the absorption bands in the infrared spectrum allows researchers to confirm the presence of these moieties and assess the purity and structural integrity of this compound olamine samples. For instance, specific peaks would be expected for O-H stretching vibrations, C=O stretching in the pyridinone ring, C-H stretching in alkyl groups, and N-H bending vibrations from the ethanolamine component. FT-IR has been qualitatively used to verify the loading of this compound olamine on magnetic nanoparticles, indicating its utility in confirming the presence of the compound in formulations or conjugates .

Physicochemical Characterization Methods for Research Applications

Understanding the physicochemical properties of this compound olamine is crucial for its research and development, particularly in the context of formulation science and biological studies. Methods such as the determination of partition and distribution coefficients, solubility and stability studies, and differential scanning calorimetry provide essential data on how the compound behaves in different environments.

Determination of Partition and Distribution Coefficients (LogP/LogD)

Lipophilicity, the tendency of a compound to partition between a lipophilic organic phase and a polar aqueous phase, is a critical physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion enamine.netaxispharm.com. This property is commonly expressed as the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) for ionizable compounds enamine.netaxispharm.com. LogD is particularly relevant for compounds like this compound olamine, which can exist in different ionization states depending on the pH of the environment atamankimya.com.

The shake-flask method is a widely used technique for determining LogP and LogD. This method involves equilibrating the compound between two immiscible phases, typically n-octanol (representing a lipophilic phase) and an aqueous buffer (representing a polar phase), at a specific pH enamine.netaxispharm.com. The concentration of the compound in each phase is then measured, often using techniques like HPLC, and the LogD value is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase enamine.netaxispharm.com.

Studies on this compound olamine have reported a LogD value of 1.84 at physiological pH (presumably pH 7.4, although not explicitly stated as 7.4 in all snippets mentioning the value) nih.govnih.goveventscribe.netucl.ac.uk. This value indicates a higher distribution of the this compound ion in octanol compared to the aqueous buffer at this pH eventscribe.net. The LogD value provides valuable information regarding the compound's potential to partition into biological membranes and its behavior in different physiological compartments.

Solubility and Stability Studies in Various Solvent Systems

Solubility and stability are fundamental properties that impact the development and performance of any compound in research and potential applications. Solubility refers to the maximum amount of a solute that can dissolve in a given solvent at a specific temperature, while stability relates to the ability of the compound to resist degradation over time under defined conditions.

Experimental studies have investigated the solubility of this compound olamine in a range of solvents at 32 ± 1°C. The results demonstrate significant variability in solubility depending on the solvent system used nih.govnih.goveventscribe.netucl.ac.uk. This compound olamine exhibited high solubility in methanol and propylene (B89431) glycol, while showing much lower solubility in other solvents such as dimethyl isosorbide, Labrafac™, and isostearyl isostearate nih.govnih.goveventscribe.netucl.ac.uk. The solubility of this compound olamine is also noted to be greatly dependent on pH, with higher solubility generally observed in neutral and weakly alkaline aqueous formulations compared to acidic conditions atamankimya.com.

The following table summarizes some of the reported solubility data for this compound olamine:

SolventSolubility (mg/mL) at 32 ± 1°CSource
Methanol278.4 nih.govnih.govucl.ac.uk
Propylene Glycol (PG)248.8 nih.govnih.govucl.ac.uk
Dimethyl Isosorbide9.9 nih.govnih.govucl.ac.uk
Labrafac™3.6 nih.govnih.govucl.ac.uk
Isostearyl Isostearate0.5 nih.govnih.govucl.ac.uk

Stability studies conducted over 4 days at 32 ± 1°C in various solvents showed that this compound olamine remained stable in ethanol (B145695) and propylene glycol nih.govnih.goveventscribe.netucl.ac.uk. However, a notable decrease in the amount of this compound olamine was observed in phosphate-buffered saline (PBS) and deionized water under the same conditions nih.govnih.goveventscribe.netucl.ac.uk. This suggests that the stability of this compound olamine is influenced by the solvent environment, particularly in aqueous solutions.

Differential Scanning Calorimetry (DSC) for Thermal Properties

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature and time researchgate.nettorontech.com. This method is widely applied to study the thermal properties of materials, including melting points, crystallization behavior, glass transition temperatures, and enthalpy changes associated with thermal transitions researchgate.nettorontech.com.

For crystalline compounds like this compound olamine, DSC is commonly used to determine the melting point, which is a key indicator of purity and provides information about the crystalline structure. Experiments using DSC have determined the melting point of this compound olamine. An onset temperature of 132.4°C was observed as the melting point in these studies nih.govnih.goveventscribe.netucl.ac.uk. This specific melting point is a characteristic thermal property of this compound olamine and is valuable for identification and quality control purposes.

Bioanalytical Methods for this compound Olamine Detection in Complex Research Matrices

Bioanalytical methods are essential for the detection and quantification of compounds in complex biological matrices such as blood, plasma, serum, urine, and tissue samples biopharminternational.comglobalresearchonline.netresearchgate.netbebac.at. These methods are critical in research to support pharmacokinetic studies, investigate distribution, and understand the behavior of the compound in biological systems.

Quantifying analytes in complex biological matrices presents challenges due to the presence of endogenous components that can interfere with the analysis, leading to matrix effects such as signal suppression or enhancement biopharminternational.comnih.gov. Therefore, effective sample preparation techniques are crucial to isolate the analyte of interest from the matrix and minimize interference biopharminternational.comglobalresearchonline.net. Common sample preparation methods include liquid-liquid extraction, protein precipitation, and solid phase extraction (SPE) biopharminternational.comglobalresearchonline.net. The choice of method depends on the physicochemical properties of the analyte and the nature of the matrix.

Liquid chromatography coupled with tandem mass spectrometric detection (LC-MS/MS) is considered a benchmark analytical methodology for the quantification of new chemical entities in biological fluids due to its high sensitivity and selectivity biopharminternational.comglobalresearchonline.net. This hyphenated technique combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. For this compound olamine, LC-MS/MS would be a suitable method for its detection and quantification in biological matrices. The LC component separates this compound olamine from matrix components, while the MS/MS component provides specific and sensitive detection based on the compound's mass-to-charge ratio and fragmentation pattern.

Developing a robust bioanalytical method for this compound olamine in complex matrices would involve optimizing sample preparation to effectively extract the compound and minimize matrix effects, followed by the development and validation of an LC-MS/MS method to ensure accurate, precise, and sensitive quantification. While specific detailed bioanalytical methods for this compound olamine in complex research matrices were not extensively detailed in the provided search results, the general principles and techniques of bioanalysis, particularly those involving LC-MS/MS and appropriate sample preparation, are directly applicable to its study in biological systems.

Environmental Fate and Degradation Studies of Piroctone

Abiotic Degradation Pathways of Piroctone

Abiotic degradation refers to the breakdown of a substance through non-biological processes, such as reactions driven by light or water.

Photolytic Degradation Mechanisms and Products

Photolytic degradation, or photodegradation, involves the breakdown of a compound when exposed to light, particularly ultraviolet (UV) radiation. This compound Olamine is known to decompose under direct ultraviolet radiation. mcbiotec.comhpcimedia.com Studies have investigated the photodegradation of this compound Olamine in aqueous solutions. nih.govresearchgate.net The photodegradation appears to follow first-order kinetics and is dependent on pH. researchgate.net

Data on Photolytic Degradation:

Condition Half-life (h) Method Remarks
Water, pH 4 0.22 OECD Test Guideline 316 Xenon lamp, 290-800 nm
Water, pH 9 0.55 OECD Test Guideline 316 Xenon lamp, 290-800 nm
Air Rapid - Contact with light

An interactive version of this table is provided below:

The degradation rate constant in diluted aqueous solution at pH 7.00 was calculated to be 4.80 x 10^-3 min^-1. researchgate.net In the presence of anionic surfactants, the rate constant was 6.15 x 10^-3 min^-1 at pH 7.20 and 4.35 x 10^-3 min^-1 at pH 3.96. researchgate.net

Hydrolysis and Other Chemical Transformation Processes

Hydrolysis involves the breakdown of a compound through reaction with water. While specific detailed studies on the hydrolysis products of this compound Olamine were not extensively found, the molecule's structure, an ethanolamine (B43304) salt of a hydroxamic acid derivative, suggests potential susceptibility to hydrolysis under certain pH conditions. typology.com this compound Olamine is reported to be stable in solutions with a pH range of 3 to 9. mcbiotec.comhpcimedia.com An aqueous solution of this compound Olamine can degrade in the presence of cupric and ferric ions. mcbiotec.com Hazardous decomposition products under fire conditions can include carbon monoxide and carbon dioxide, and nitrogen oxides. farmalabor.itparchem.comcleanchemlab.comtcichemicals.com

Biodegradation of this compound in Environmental Systems

Biodegradation is the breakdown of substances by microorganisms such as bacteria and fungi.

Microbial Degradation Pathways and Identification of Metabolites

This compound Olamine is considered biodegradable. farmalabor.itparchem.comessentialingredients.com While specific detailed microbial degradation pathways and the identification of metabolites in environmental systems were not extensively detailed in the search results, some studies touch upon the interaction of this compound Olamine with microbial communities, particularly in the context of its use as an anti-dandruff agent on the scalp. Research indicates that this compound Olamine treatment can shift the scalp microbiome composition, reducing the relative abundance of Malassezia species and Staphylococcus capitis and increasing Cutibacterium acnes, consistent with a return to a healthier state. researchgate.netheadandshoulders.co.uk Functional genomics analysis in these studies suggests that this compound Olamine treatment reduced oxidative stress-associated genes and decreased the abundance of protease, urease, and lipase (B570770) genes in the scalp microbiome. researchgate.netheadandshoulders.co.uk This indicates that microorganisms can process or be affected by this compound Olamine, implying potential degradation or transformation in microbial environments.

Influence of Environmental Factors on Biodegradation Rates

Environmental factors such as the presence of specific microbial populations, temperature, pH, and nutrient availability can influence biodegradation rates. Although not specifically quantified for this compound Olamine in diverse environmental systems, the general principles of biodegradation suggest that favorable conditions for microbial activity would enhance its breakdown. The reported biodegradability suggests that microbial communities are capable of degrading the compound. farmalabor.itparchem.comessentialingredients.com

Biodegradability Data:

Exposure Time Biodegradation (%) Method Remarks
15 d > 80 OECD Test Guideline 302B Elimination
28 d 96 OECD Test Guideline 303A Elimination

An interactive version of this table is provided below:

This compound Persistence and Mobility in Different Environmental Compartments

Persistence refers to the length of time a substance remains in the environment. This compound Olamine is not suspected to be persistent. ewg.org Its relatively rapid photodegradation in water, air, and soil suggests a low potential for long-term persistence in sunlit environments. essentialingredients.com

Mobility describes how a substance moves through different environmental compartments (soil, water, air). This compound Olamine has a log Pow of 3.86 at 20.5 °C, suggesting a moderate potential for partitioning into organic phases. essentialingredients.com However, some sources indicate a log Pow of 1.05, considering it hydrophilic. europa.eu Water solubility varies with pH, being approximately 400 mg/l at 20°C, with higher solubility in neutral or weak basic solutions than in acidic solutions. mcbiotec.com At pH 7, solubility is approximately 30 mg/l, and at pH 4, it is approximately 20 mg/l. essentialingredients.com At pH 9, it is approximately 475 mg/l. essentialingredients.com

Data on Mobility:

Property Value Temperature (°C) pH Method Remarks
log Pow 3.86 20.5 4 OECD Test Guideline 107 -
log Pow 1.05 - - EPI suite (2017) Hydrophilic
Water solubility (mg/l) ~400 20 - OECD Test Guideline 105 -
Water solubility (mg/l) ~30 20 7 OECD Test Guideline 105 -
Water solubility (mg/l) ~20 20 4 OECD Test Guideline 105 -
Water solubility (mg/l) ~475 20 9 OECD Test Guideline 105 -

An interactive version of this table is provided below:

The log Koc range of 3 - 5.4 indicates that this compound Olamine has the potential to adsorb to soil and organic matter. essentialingredients.com This suggests that while it has some water solubility, it may also bind to particles in the environment, potentially reducing its mobility in water but increasing its presence in sediment and soil. essentialingredients.com No specific data on mobility in soil was readily available in some sources. cleanchemlab.comtcichemicals.comdatacare.atguinama.commedchemexpress.comechemi.com The substance is not identified as a PBT (Persistent, Bioaccumulative, Toxic) or vPvB (very Persistent, very Bioaccumulative) substance. essentialingredients.com It is considered slightly bioaccumulative. farmalabor.it

Piroctone in Material Science and Industrial Biocidal Research

Integration of Piroctone in Antimicrobial Coatings and Functional Materials

The incorporation of antimicrobial agents into coatings and materials is a strategy to prevent microbial colonization and the associated degradation or health risks. This compound Olamine's broad-spectrum activity makes it suitable for such applications atamankimya.comkolonls.co.krsofw.comresearchgate.netnih.gov.

Mechanisms of Controlled Release and Efficacy in Material Systems

Achieving sustained antimicrobial activity in material systems often relies on controlled release mechanisms. These mechanisms aim to deliver the active agent to the surface or surrounding environment over time, maintaining a concentration sufficient to inhibit microbial growth without being rapidly depleted researchgate.netnetce.com. While specific research on controlled release mechanisms of this compound Olamine in material systems is not extensively detailed in the provided search results, general principles of controlled release in antimicrobial coatings involve incorporating the agent into a matrix (such as polymers or hydrogels) from which it can diffuse, dissolve, or be triggered for release by environmental factors like pH or enzymatic activity researchgate.netnih.gov. The efficacy of this compound Olamine in material systems would depend on its ability to migrate to the material surface and maintain inhibitory concentrations against target microorganisms within the specific application environment.

Stability and Longevity of this compound in Material Applications

The stability and longevity of an antimicrobial agent within a material are critical for long-term performance. This compound Olamine is described as being chemically stable over a wide pH range, typically from pH 3 to pH 9, and is heat tolerant up to temperatures exceeding 80°C sofw.comterchemicals.com. It also exhibits a long shelf life, stated as at least five years when stored correctly sinotrustchemical.comsofw.com. However, an aqueous solution of this compound Olamine can degrade in the presence of cupric and ferric ions, and it should be protected from direct ultraviolet radiation tradekorea.com. These factors would need to be considered when formulating materials and coatings containing this compound Olamine to ensure its stability and prolonged efficacy in the intended application environment. The longevity of the antimicrobial effect in a material system is also influenced by the release mechanism; a controlled release can extend the period of activity compared to a rapid initial burst researchgate.netnih.gov.

This compound in Industrial Biocidal Formulations and Research

This compound Olamine is utilized in various industrial sectors as a broad-spectrum microbiocide and microbiostat vizagchemical.comsinotrustchemical.commuscatchemical.comatamanchemicals.comatamankimya.com. Its applications extend beyond personal care to areas requiring preservation and protection against microbial contamination.

Role as an Antibiotic Preservative (Non-Human) in Industrial Fluids

This compound Olamine is used as a preservative in various industrial fluids and products sinotrustchemical.comkolonls.co.krsofw.comatamanchemicals.comatamankimya.comunilongmaterial.comjubilantingrevia.com. Its broad spectrum of activity against bacteria, fungi, and molds makes it effective in preventing microbial spoilage and degradation of these materials kolonls.co.krsofw.com. While the term "antibiotic preservative" might typically refer to agents used in pharmaceuticals, in an industrial context (non-human), preservatives like this compound Olamine function to inhibit microbial growth that can affect the quality, stability, and performance of industrial fluids such as metalworking fluids, paints, coatings, and water treatment systems vizagchemical.comkolonls.co.krtradekorea.commuscatchemical.comsprchemical.com. This compound Olamine's compatibility with many raw materials used in formulations further supports its role as an industrial preservative sofw.comtradekorea.comatamankimya.comclariant.com.

Research on this compound as an Antifouling Agent

Research into antifouling agents focuses on preventing the accumulation of microorganisms, plants, algae, and animals on surfaces exposed to water, particularly in marine environments kolonls.co.kr. While the provided search results primarily highlight the use of pyrithione (B72027) compounds (like zinc pyrithione and copper pyrithione) as antifouling agents in marine paints, this compound Olamine is mentioned in the context of industrial biocides which include antifouling agents kolonls.co.krtradekorea.com. One source lists antifoulant as a field of research for a company that supplies pyrithione antimicrobials and researches this compound Olamine for personal care applications, suggesting a potential, albeit less prominent, area of investigation for this compound Olamine in this field kolonls.co.kr. The structural similarity of this compound Olamine to pyrithione compounds, which are known antifouling agents, might underpin this potential wikipedia.orgvizagchemical.com. However, detailed research findings specifically on this compound Olamine as a primary antifouling agent in marine or other industrial settings are not extensively presented in the search results.

Biocorrosion Inhibition Studies Involving this compound

Biocorrosion, or microbiologically influenced corrosion (MIC), is the degradation of materials, particularly metals, due to the activity of microorganisms armoloy.com. Microorganisms can form biofilms on surfaces, creating microenvironments that accelerate corrosion processes armoloy.comfrontiersin.org. Chemical treatments, including biocides and corrosion inhibitors, are used to mitigate biocorrosion armoloy.com. Some corrosion inhibitors also possess antimicrobial properties armoloy.com. While the search results discuss biocorrosion and the use of biocides and corrosion inhibitors, including novel multi-functional organic corrosion inhibitors and biosurfactants, specific studies directly involving this compound Olamine as a biocorrosion inhibitor are not detailed frontiersin.orgfrontiersin.orgnih.govscielo.org.mx. This compound Olamine's known broad-spectrum antimicrobial activity suggests a potential role in inhibiting the microbial growth that contributes to biocorrosion, but further research specifically investigating its efficacy and mechanisms in this context would be required. The use of biocides to control bacterial populations, including sulfate-reducing bacteria (SRB) which are notorious for causing biocorrosion, is a common strategy, and this compound Olamine's activity against bacteria could be relevant armoloy.com.

Future Perspectives and Emerging Research Avenues for Piroctone

Exploration of Novel Delivery Systems for Enhanced Piroctone Efficacy in Research Models

Research is actively investigating novel delivery systems to improve the efficacy of this compound, particularly for topical applications. The goal is to enhance its penetration and retention in the target area, such as the epidermis, thereby maximizing its antifungal activity while potentially minimizing the required concentration. Studies have characterized the physicochemical properties of this compound Olamine to identify suitable excipients for topical delivery. nih.govnih.gov Future work is focused on developing novel topical formulations based on these findings. nih.govnih.gov

For example, investigations into different solvent systems have shown varying effects on this compound Olamine's interaction with human skin. Permeation through the skin was observed with binary and ternary solvent systems, with specific combinations demonstrating higher cumulative permeation in in vitro studies using heat-separated human epidermis. researchgate.net This suggests that the choice of solvent system significantly impacts the delivery of this compound Olamine to the skin.

Another area of exploration involves the use of niosomes, which are vesicular drug delivery systems. Studies have focused on developing this compound Olamine-loaded niosomal gels for topical application, aiming for prolonged residence time and improved bioavailability for conditions like dandruff treatment. ijaresm.com Research has evaluated the characteristics of these niosomes, including particle size, entrapment efficiency, and in-vitro drug release, indicating that niosomal gels can provide a sustained release of the drug compared to niosomes alone. ijaresm.com

These research efforts highlight the potential of novel delivery systems to optimize this compound's performance in research models, paving the way for more effective future formulations.

Advanced Computational Modeling for this compound-Target Interactions

Computational modeling plays a growing role in understanding the interactions between this compound and its biological targets. This approach can provide insights into the molecular mechanisms of this compound's action, potentially leading to the design of more potent derivatives or optimized treatment strategies. While specific detailed research findings on advanced computational modeling for this compound-target interactions were not extensively detailed in the provided search results, the broader field of computational modeling is increasingly used in drug discovery and understanding molecular interactions. Computational psychiatry, for instance, uses cognitive computational models to characterize how certain factors modulate underlying information processing mechanisms. nih.gov In the context of drug research, computational tools and machine learning are being examined for their role in optimizing reaction conditions to enhance efficiency and sustainability in organic synthesis. ijnc.ir Applying such advanced computational techniques to this compound could involve modeling its binding affinity to fungal enzymes, predicting its behavior in different biological environments, or simulating its interaction with cell membranes.

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

The chemical industry is increasingly focusing on sustainable synthesis and green chemistry principles to minimize environmental impact. ijnc.irresearchgate.net This includes developing processes that reduce waste, utilize renewable resources, and employ safer solvents and catalysts. ijnc.irresearchgate.netsynthiaonline.com For this compound production, future research avenues in this area could involve exploring alternative synthesis routes that adhere to the 12 Principles of Green Chemistry. synthiaonline.comacs.org

Recent developments in green chemistry include the effective transformation of renewable raw materials, the development of novel reactions and techniques, and the use of eco-friendly solvents and alternative energy sources. researchgate.net Catalysis-driven transformations, the use of renewable feedstocks, and solvent-free or aqueous-phase reactions are key areas of advancement in sustainable organic synthesis. ijnc.ir Applying these principles to this compound synthesis could lead to more environmentally friendly and cost-effective production methods. One company has already launched a sustainable manufacturing process for this compound Olamine, aimed at reducing its environmental footprint. archivemarketresearch.com Research into sustainable solid phase peptide synthesis, for example, has investigated the use and recovery of alternative solvents to reduce waste and improve process mass intensity. rsc.org Similar approaches could be explored for optimizing this compound synthesis.

Expanding the Academic Scope of this compound Research to Novel Microbial Targets

While this compound is well-known for its antifungal properties, particularly against Malassezia species implicated in dandruff, research may explore its efficacy against a wider range of microbial targets. The increasing threat of antimicrobial resistance highlights the need for novel agents and the investigation of existing compounds for new applications. mdpi.comnih.gov

Research into novel antimicrobial targets is ongoing, focusing on essential bacterial pathways such as cell wall biosynthesis, fatty acid biosynthesis, and protein synthesis. mdpi.comnih.gov While this compound's primary mechanism involves inhibiting fungal enzymes, academic research could investigate its potential activity against certain bacteria or other microorganisms, either alone or in combination with other agents. Studies have shown that some novel substances can exhibit activity against a range of fungi and bacteria. frontiersin.org Exploring this compound's effects on the scalp microbiome beyond just Malassezia could also be a relevant area of future research, as the balance of the microbial community is increasingly understood to play a role in scalp health. mdpi.com Recent data suggests dandruff might be associated with dysbiosis of the scalp microbiome, and some agents can influence the bacterial microbiota towards a healthier scalp microbiome. mdpi.com Investigating this compound's impact on this broader microbial ecosystem could reveal novel applications or enhance understanding of its existing uses.

Q & A

Basic Research Questions

Q. What are the primary antifungal mechanisms of Piroctone olamine, and how can they be systematically investigated in preclinical models?

  • Methodological Answer : this compound olamine’s antifungal activity is attributed to its disruption of fungal cell membrane integrity and mitochondrial function. In preclinical models (e.g., intra-abdominal candidiasis), researchers should standardize fungal strain selection (e.g., Candida albicans), define endpoints (e.g., fungal burden reduction), and use quantitative metrics like colony-forming unit (CFU) counts. In vitro assays, such as minimum inhibitory concentration (MIC) tests, should be conducted under controlled pH and temperature conditions to ensure reproducibility .

Q. How can the PICOT framework be applied to structure research questions on this compound’s efficacy in treating fungal infections?

  • Methodological Answer : The PICOT format (Population, Intervention, Comparison, Outcome, Time) ensures specificity. For example:

  • P : Immunocompromised patients with recurrent fungal infections.
  • I : Topical this compound olamine (1% formulation).
  • C : Standard antifungal agents (e.g., amphotericin B).
  • O : Reduction in fungal load and relapse rates.
  • T : 4-week follow-up.
    This framework aids in selecting appropriate study designs (e.g., randomized controlled trials) and aligning outcomes with clinical relevance .

Q. What experimental parameters are critical for assessing this compound’s solubility and bioavailability in antifungal formulations?

  • Methodological Answer : Solubility studies should use high-performance liquid chromatography (HPLC) to quantify this compound in different solvents (e.g., ethanol, propylene glycol). Bioavailability assessments require in vivo models (e.g., murine candidiasis) with pharmacokinetic sampling (blood, tissue) at timed intervals. Statistical analysis (e.g., ANOVA) must account for inter-subject variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s in vivo efficacy data across different experimental models?

  • Methodological Answer : Contradictions may arise from variations in fungal strain virulence, host immune status, or dosage regimens. Researchers should conduct sensitivity analyses to identify confounding variables and use meta-analytic approaches to synthesize data from heterogeneous studies. Subgroup stratification (e.g., immunocompetent vs. immunocompromised models) can clarify context-dependent efficacy .

Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships in heterogeneous datasets?

  • Methodological Answer : Mixed-effects models or Bayesian hierarchical models are suitable for handling clustered data (e.g., repeated measurements in longitudinal studies). Non-linear regression (e.g., sigmoidal Emax models) can quantify dose-response curves, while survival analysis (Cox proportional hazards) may assess time-to-event outcomes (e.g., infection resolution) .

Q. How can the PICOT framework be optimized for comparative studies of this compound versus novel antifungals?

  • Methodological Answer : Expand the “Comparison” component to include mechanistic differences (e.g., membrane-targeting vs. ergosterol synthesis inhibitors). For outcomes, incorporate biomarkers (e.g., inflammatory cytokines) alongside clinical endpoints. Adaptive trial designs (e.g., platform trials) allow simultaneous comparison of multiple interventions, reducing resource redundancy .

Q. What regulatory considerations must inform the design of preclinical studies for this compound’s inclusion in OTC antifungal products?

  • Methodological Answer : Align with FDA’s requirements for safety and efficacy data under § 330.14(f), including USP-NF monographs for both leave-on and rinse-off formulations. Preclinical studies must address acute/chronic toxicity, dermal irritation, and genotoxicity. Data should be validated using Good Laboratory Practice (GLP) standards to meet regulatory submission criteria .

Q. How can multi-omics approaches enhance understanding of this compound’s off-target effects in host tissues?

  • Methodological Answer : Transcriptomic profiling (RNA-seq) and proteomic analysis (LC-MS/MS) of treated tissues can identify off-target pathways (e.g., keratinocyte apoptosis). Integrate these with metabolomic data to map systemic effects. Machine learning tools (e.g., pathway enrichment analysis) prioritize biologically relevant findings, ensuring mechanistic insights are clinically actionable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.